NPY-5 receptor antagonist-1
Description
N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)acetamide is a carbazole-based acetamide derivative characterized by a 9-ethylcarbazole core linked to a piperazine ring substituted with a pyridin-2-yl group. This compound is part of a broader class of carbazole derivatives known for their antimicrobial, antifungal, and anti-proliferative activities . Its structure combines the planar aromatic carbazole moiety—a feature associated with DNA intercalation and enzyme inhibition—with a flexible piperazine-acetamide side chain, which may enhance solubility and receptor-binding capabilities.
Properties
Molecular Formula |
C25H27N5O |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C25H27N5O/c1-2-30-22-8-4-3-7-20(22)21-17-19(10-11-23(21)30)27-25(31)18-28-13-15-29(16-14-28)24-9-5-6-12-26-24/h3-12,17H,2,13-16,18H2,1H3,(H,27,31) |
InChI Key |
YWVNRIAMBOCBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CN3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C51 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of WAY-639889 involves several synthetic steps. The mother liquor preparation method includes dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . The compound is stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .
Industrial Production Methods
Industrial production methods for WAY-639889 are not extensively documented. the compound is available for research purposes in various quantities, indicating that it is synthesized and stored under controlled conditions to maintain its stability and purity .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions. For example, acidic deprotection (e.g., HCl) cleaves the amide bond, yielding a carboxylic acid and the corresponding amine (9-ethylcarbazol-3-amine). This reaction is critical in modifying the compound’s pharmacokinetic properties .
| Reaction | Conditions | Products | Source |
|---|---|---|---|
| Acidic hydrolysis | HCl, reflux | Carboxylic acid + 9-ethylcarbazol-3-amine | |
| Basic hydrolysis | NaOH, aqueous ethanol | Carboxylate salt + 9-ethylcarbazol-3-amine |
Nucleophilic Substitution at the Piperazine Ring
The piperazine nitrogen atoms participate in nucleophilic substitutions. For instance, reactions with alkyl halides or aryl isothiocyanates introduce new substituents, enhancing pharmacological diversity. A study on similar piperazine derivatives demonstrated substitution with phenyl isothiocyanate to form thiosemicarbazides .
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Phenyl isothiocyanate | DCM, room temperature | Thiosemicarbazide intermediate | |
| Ethyl chloroacetate | K₂CO₃, DMF | Alkylated piperazine derivative |
Coupling Reactions
The carbazole amine and acetamide groups enable coupling with carboxylic acids or aldehydes. In synthesis, carbazole acetamide 3 couples with triazole derivatives 8(a–j) via amide bond formation, yielding final hybrid compounds with enhanced bioactivity .
| Coupling Partner | Conditions | Catalyst/Reagent | Yield | Source |
|---|---|---|---|---|
| Triazole derivatives | DCM, room temperature | EDCI/HOBt | 65–89% |
Catalytic Transformations
Metal-catalyzed reactions, such as hydrogenation or cross-coupling, are plausible. While direct evidence is limited, analogous carbazole derivatives undergo palladium-catalyzed Suzuki couplings for aryl functionalization .
Functionalization of the Carbazole Core
The ethyl group at the carbazole 9-position can be modified via alkylation or oxidation. For example, hydroxylation or halogenation at the carbazole 3- or 6-positions alters electronic properties and binding affinity.
| Modification | Reagent | Product | Source |
|---|---|---|---|
| Halogenation | NBS, light | Brominated carbazole derivative |
Key Research Findings
-
Synthetic Flexibility : Multi-step synthesis routes highlight the compound’s adaptability, enabling modular derivatization at the piperazine, carbazole, and acetamide regions .
-
Bioactivity Correlation : Substitutions on the piperazine ring (e.g., methoxybenzyl groups) significantly enhance cytotoxicity and selectivity in cancer cell lines, as seen in analogous molecules .
-
Catalytic Efficiency : Ni- or Fe-catalyzed reductions (e.g., nitro to amine) in related compounds suggest potential for optimizing reaction yields and stereochemistry .
Scientific Research Applications
Antitumor Activity
Preliminary studies suggest that N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)acetamide exhibits promising antitumor properties. Compounds with similar structures have shown efficacy against various cancer cell lines, indicating potential for development as an anticancer agent.
Neuroprotective Effects
Research indicates that derivatives of carbazole compounds may possess neuroprotective properties. The structural components of N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)acetamide may interact with neurotransmitter receptors, potentially leading to therapeutic effects in neurodegenerative diseases.
Antidepressant Properties
Compounds similar to N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)acetamide have been associated with antidepressant activity. The unique structural features may facilitate interactions with serotonin receptors, contributing to mood regulation.
Biological Interaction Studies
Understanding how N-(9-Ethyl-9H-carbazol-3-y)-2-(4-(pyridin-2-y)piperazin-)acetamide interacts with biological systems is crucial for its development as a therapeutic agent. Interaction studies often involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
- Cell Viability Assays : Testing the compound's effects on various cell lines to determine cytotoxicity and therapeutic potential.
Mechanism of Action
WAY-639889 exerts its effects by selectively inhibiting neuropeptide Y-5 receptors . These receptors are involved in various physiological processes, including appetite regulation, energy metabolism, and stress response. By inhibiting these receptors, WAY-639889 can modulate these processes, making it a valuable tool for studying the role of neuropeptide Y-5 receptors in health and disease .
Comparison with Similar Compounds
9-(9-Ethyl-9H-carbazol-3-yl)-2-(phenoxy)acetamide
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47)
- Structure : Replaces the carbazole core with a 3,5-difluorophenyl group and incorporates a benzo[d]thiazole-sulfonyl-piperazine chain.
- Key Difference : The benzo[d]thiazole-sulfonyl group enhances gram-positive specificity but reduces structural similarity to DNA-intercalating carbazoles .
Piperazine-Modified Analogues
N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-propylpiperazin-1-yl)acetamide
- Structure : Substitutes the pyridin-2-yl group with a propyl chain on the piperazine ring.
- Key Difference : The lack of an aromatic pyridine ring may limit interactions with bacterial enzymes reliant on π-π stacking .
Anti-Proliferative Carbazole Derivatives
5-[(9H-Carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines
- Structure : Integrates a 1,3,4-oxadiazole linker and a substituted phenyl-piperazine group.
- Activity : Demonstrates anti-proliferative effects against breast cancer cell line MCF7 (IC₅₀ values in micromolar range), outperforming many carbazole-acetamides in cytotoxicity .
Tetrahydrocarbazole-Based Analogues
N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide
- Structure : Uses a tetrahydrocarbazole core instead of carbazole, with a chloro substituent.
- Activity : Reported in patents for "specific activity" (unspecified), likely related to improved metabolic stability due to saturation of the carbazole ring .
Mechanistic Insights and Advantages of the Target Compound
The pyridin-2-yl-piperazine group in N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)acetamide provides dual advantages:
Enhanced Binding Affinity : The pyridine nitrogen can coordinate with metal ions in microbial enzymes, improving inhibition compared to alkyl-substituted piperazines .
Biological Activity
N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)acetamide, with the CAS number 432506-24-6, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C₃₉H₄₇N₅O |
| Molecular Weight | 413.51 g/mol |
| Structure | Chemical Structure |
Antitumor Activity
Recent studies have indicated that derivatives of carbazole, including N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)acetamide, exhibit significant antitumor properties. For instance, a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), demonstrated selective inhibitory effects against melanoma cells by inducing apoptosis through caspase activation . This suggests that similar carbazole derivatives may share mechanisms that enhance their antitumor efficacy.
Binding Affinity and Molecular Docking
Molecular docking studies have shown that N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)acetamide has favorable binding affinities to various biological targets. The binding energies observed were comparable to established drugs, indicating potential as a therapeutic agent . Specifically, the compound's interaction with the spike glycoprotein of SARS-CoV-2 highlights its potential in antiviral applications, with docking scores indicating strong affinity for key viral proteins .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Results indicated good blood-brain barrier permeability and potential as a P-glycoprotein inhibitor, which are crucial for effective drug delivery across physiological barriers . Such properties suggest that this compound could be developed for central nervous system-targeted therapies.
Case Studies and Research Findings
- Anticancer Research : A study focusing on carbazole derivatives highlighted their ability to induce apoptosis in cancer cells while sparing normal cells from toxicity. This selectivity is vital for developing safer cancer therapies .
- Antiviral Activity : In vitro studies have demonstrated that compounds derived from carbazole can inhibit the replication of viruses like SARS-CoV-2 by targeting viral proteins essential for its lifecycle . This positions them as candidates for further antiviral drug development.
- Neuropeptide Y Receptor Antagonism : The compound has been identified as a neuropeptide Y receptor antagonist, which may contribute to its effects on neuropsychiatric disorders and appetite regulation .
Q & A
What are the critical steps in synthesizing N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)acetamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves coupling a carbazole derivative with a piperazine-acetamide moiety. Key steps include:
- Carbazole Functionalization: Introducing the ethyl group at the 9-position of carbazole via alkylation, as seen in tetrahydrocarbazole derivatives .
- Acetamide Linkage: Reacting the functionalized carbazole with 2-(4-(pyridin-2-yl)piperazin-1-yl)acetic acid using coupling agents like EDCI or HATU.
- Characterization: Intermediates are validated using IR spectroscopy (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., ethyl group protons at δ 1.2–1.5 ppm), and mass spectrometry (molecular ion peaks matching theoretical values) .
How can researchers optimize reaction conditions to improve the yield of this compound?
Methodological Answer:
Optimization involves systematic screening of parameters:
- Catalyst/Reagent Ratios: Adjusting equivalents of Grignard reagents (e.g., n-pentyl MgBr) or coupling agents to maximize efficiency, as demonstrated in pyridine alkylation reactions (56% yield with 1.5 equiv MgBr) .
- Solvent Selection: Testing polar aprotic solvents (DMF, DMSO) for coupling steps versus non-polar solvents for purification.
- Temperature Control: Reflux conditions for carbazole alkylation versus room temperature for acid-amine couplings .
What advanced spectroscopic techniques are used to resolve structural ambiguities in this compound?
Methodological Answer:
- X-ray Crystallography: Provides definitive confirmation of molecular geometry, as applied to related carbazole derivatives (e.g., bond angles and torsion angles) .
- 2D NMR (COSY, NOESY): Resolves overlapping signals in crowded regions (e.g., piperazine and pyridine protons) .
- High-Resolution Mass Spectrometry (HRMS): Confirms exact mass with <2 ppm error, distinguishing isobaric impurities .
How do computational methods assist in designing derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations: Predict reaction pathways (e.g., transition state energies for carbazole functionalization) using DFT methods (B3LYP/6-31G*) .
- Molecular Docking: Screens derivatives for target binding (e.g., serotonin receptors) by simulating interactions with active sites .
- QSAR Modeling: Correlates structural features (e.g., substituent electronegativity) with bioactivity to prioritize synthetic targets .
How can statistical experimental design reduce trial-and-error in process development?
Methodological Answer:
- Factorial Design: Identifies critical parameters (e.g., temperature, catalyst loading) affecting yield/purity. For example, a 2³ factorial design evaluates interactions between solvent polarity, reagent equivalents, and reaction time .
- Response Surface Methodology (RSM): Optimizes multi-variable systems (e.g., maximizing yield while minimizing byproducts) .
- Taguchi Methods: Robustly handles noise factors (e.g., humidity, batch variations) during scale-up .
What strategies validate the biological activity of this compound against contradictory data?
Methodological Answer:
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple assays (e.g., antimicrobial disk diffusion vs. microbroth dilution) to rule out false positives .
- Target-Specific Assays: Use knock-out models or siRNA silencing to confirm mechanism (e.g., inhibition of bacterial DNA gyrase vs. non-specific cytotoxicity) .
- Meta-Analysis: Compare data across studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
How is the crystal structure of this compound determined, and what insights does it provide?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Crystals are grown via slow evaporation (e.g., in ethanol/water), and data collected at 296 K. Refinement with SHELXL resolves disorder in flexible groups (e.g., ethyl or piperazine moieties) .
- Structural Insights: Bond lengths (C–N: ~1.35 Å) and dihedral angles confirm conjugation between carbazole and acetamide groups, influencing electronic properties .
What methodologies analyze the compound's stability under varying conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1A guidelines). Monitor degradation via HPLC-MS to identify labile sites (e.g., acetamide hydrolysis) .
- Accelerated Stability Testing: Store samples at 25°C/60% RH for 6 months, assessing purity changes monthly .
How are structure-activity relationships (SAR) systematically investigated for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., carbazole 3-position methoxy vs. fluoro) and assess bioactivity shifts .
- Pharmacophore Mapping: Overlay active/inactive analogs to identify essential moieties (e.g., pyridine’s role in hydrogen bonding) .
- Free-Wilson Analysis: Quantifies contributions of substituents to activity (e.g., piperazine’s basicity enhancing solubility and target engagement) .
What advanced separation techniques purify this compound from complex reaction mixtures?
Methodological Answer:
- Preparative HPLC: Uses C18 columns with gradient elution (ACN/water + 0.1% TFA) to resolve closely related impurities .
- Countercurrent Chromatography (CCC): Separates isomers via partitioning between immiscible solvents, avoiding irreversible adsorption .
- Membrane Filtration: Nanofiltration (3 kDa MWCO) removes high-MW byproducts during large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
